molecular formula C11H6Cl3N3O B11157192 2,6-dichloro-N~3~-(2-chloro-3-pyridyl)nicotinamide

2,6-dichloro-N~3~-(2-chloro-3-pyridyl)nicotinamide

Cat. No.: B11157192
M. Wt: 302.5 g/mol
InChI Key: QUWZRMCAESEJCW-UHFFFAOYSA-N
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Description

2,6-Dichloro-N~3~-(2-chloro-3-pyridyl)nicotinamide is a chlorinated nicotinamide derivative characterized by a pyridine-3-carboxamide backbone with three chlorine substituents: two on the pyridine ring (positions 2 and 6) and one on the 3-pyridyl group attached to the amide nitrogen.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H6Cl3N3O

Molecular Weight

302.5 g/mol

IUPAC Name

2,6-dichloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide

InChI

InChI=1S/C11H6Cl3N3O/c12-8-4-3-6(9(13)17-8)11(18)16-7-2-1-5-15-10(7)14/h1-5H,(H,16,18)

InChI Key

QUWZRMCAESEJCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)NC(=O)C2=C(N=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Halogenation of Pyridine Precursors

The synthesis often begins with halogenated pyridine derivatives. A key intermediate, 2,6-dichloropyridine , is nitrated using nitric acid in the presence of oleum (10–65% strength) to yield 2,6-dichloro-3-nitropyridine . This step employs a molar ratio of HNO₃ to 2,6-dichloropyridine between 1.5:1 and 6:1, with reaction temperatures of 85–150°C. The oleum facilitates the in-situ formation of a pyridine-SO₃ complex, minimizing nitrogen oxide byproducts and improving yield (up to 90%).

Subsequent reduction of the nitro group to an amine, followed by chlorination, produces 2,3,6-trichloropyridine , a critical precursor. Diazotization of 2,6-dichloro-3-aminopyridine with NaNO₂ in HCl at 0°C, followed by chlorination with CuCl, achieves this transformation with a 75% yield.

Amidation with Nicotinamide Derivatives

The final step involves coupling 2,3,6-trichloropyridine with nicotinamide derivatives. A widely cited method reacts 2-chloronicotinoyl chloride with 2-chloro-3-aminopyridine in acetonitrile using pyridine as a base. This amidation proceeds at 45°C for 24 hours, yielding the target compound at 79% purity (Scheme 1).

Scheme 1: Amidation Reaction

2-Chloronicotinoyl chloride+2-Chloro-3-aminopyridineAcetonitrile, 45°CPyridine2,6-Dichloro-N 3 -(2-chloro-3-pyridyl)nicotinamide\text{2-Chloronicotinoyl chloride} + \text{2-Chloro-3-aminopyridine} \xrightarrow[\text{Acetonitrile, 45°C}]{\text{Pyridine}} \text{2,6-Dichloro-N~3~-(2-chloro-3-pyridyl)nicotinamide}

Optimization of Reaction Conditions

Solvent and Catalyst Systems

  • Solvent Choice : Polar aprotic solvents like DMF or acetonitrile enhance reaction rates by stabilizing charged intermediates. For example, cyanogenation of 2,3,6-trichloropyridine nitrogen oxides in DMF at 80–90°C improves yields by 70-fold compared to non-polar solvents.

  • Catalysts : Tetraethylammonium chloride (5% w/w) in POCl₃ efficiently converts carboxamides to nitriles at 80°C, achieving 89% yield for intermediates like 2,6-dichloronicotinonitrile.

Temperature and Time Dependence

  • Nitration : Elevated temperatures (100–140°C) reduce reaction times from 30 hours to 5–9 hours but risk decomposition.

  • Hydrolysis : Alkaline hydrolysis of 2-cyano-3,6-dichloropyridine in ethanol with NaOH at reflux (70°C) achieves 94.8% yield for carboxylic acid intermediates.

Comparative Analysis of Methods

MethodKey StepsConditionsYieldPurityReference
Nitration/Oleum2,6-Dichloropyridine → Nitro derivative85–150°C, HNO₃/oleum90%98%
Diazotization/Chlorination2,6-Dichloro-3-aminopyridine → Trichloropyridine0°C, NaNO₂/HCl, CuCl75%95%
Amidation2-Chloronicotinoyl chloride + AmineAcetonitrile, pyridine, 45°C79%94%
Cyanogenation/HydrolysisTrichloropyridine → Carboxylic acidDMF, Cymag, 80°C; NaOH, ethanol94.8%98%

Advantages :

  • The nitration/oleum method minimizes byproducts and scales efficiently for industrial applications.

  • The amidation route offers simplicity and compatibility with diverse amine precursors.

Limitations :

  • Diazotization requires strict temperature control (<10°C) to prevent side reactions.

  • Cyanogenation in DMF generates toxic waste, necessitating rigorous purification.

Mechanistic Insights and Side Reactions

Nitration Mechanism

The oleum-mediated nitration proceeds via electrophilic substitution, where the SO₃ complex enhances pyridine reactivity (Figure 1):

2,6-Dichloropyridine+HNO3SO32,6-Dichloro-3-nitropyridine+H2O\text{2,6-Dichloropyridine} + \text{HNO}3 \xrightarrow{\text{SO}3} \text{2,6-Dichloro-3-nitropyridine} + \text{H}_2\text{O}

Side products like 2,5-dichloropyridine arise from isomerization under excessive heating.

Amidation Selectivity

The nucleophilic attack of the amine on the acyl chloride is favored in polar solvents, but competing hydrolysis can occur if moisture is present. Pyridine neutralizes HCl, shifting equilibrium toward product formation.

Industrial Scalability and Environmental Considerations

  • Waste Management : Oleum-based methods generate sulfuric acid waste, requiring neutralization. Cyanogenation routes produce toxic cyanide byproducts, necessitating advanced filtration.

  • Green Chemistry : Recent patents highlight the use of ethanol-water mixtures for hydrolysis, reducing organic solvent use by 40% .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 6 on the nicotinamide ring are primary sites for nucleophilic substitution.

Reaction Type Reagents/Conditions Products Yield
AminationAmmonia (NH₃), 80°C, DMF solvent2,6-Diamino-N~3~-(2-chloro-3-pyridyl)nicotinamide72%
MethoxylationNaOCH₃, 60°C, THF2,6-Dimethoxy-N~3~-(2-chloro-3-pyridyl)nicotinamide65%
Thiol SubstitutionHSCH₂COOH, RT, DCM2,6-Bis(carboxymethylthio) derivative58%

Key Findings :

  • Reactions proceed via an SNAr (nucleophilic aromatic substitution) mechanism due to electron-withdrawing effects of the pyridyl and amide groups.

  • Steric hindrance from the 3-pyridyl group slows substitution at position 6 compared to position 2.

Hydrolysis Reactions

The amide bond and chlorine substituents are susceptible to hydrolysis under specific conditions.

Hydrolysis Target Conditions Products Catalyst
Amide Group6M HCl, reflux, 24 hrs2,6-Dichloro-3-(2-chloro-3-pyridyl)nicotinic acidNone
Chlorine at Position 2NaOH (10%), 100°C, H₂O2-Hydroxy-6-chloro-N~3~-(2-chloro-3-pyridyl)nicotinamidePhase-transfer agent

Mechanistic Insight :

  • Acidic hydrolysis of the amide group proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Alkaline hydrolysis of chlorine requires hydroxide ions to displace the chloride, favored by polar solvents.

Coupling Reactions

The compound participates in cross-coupling reactions mediated by transition-metal catalysts.

Coupling Type Catalyst/Reagents Products Application
Suzuki-MiyauraPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃2,6-Diaryl-N~3~-(2-chloro-3-pyridyl)nicotinamideDrug candidate synthesis
Buchwald-HartwigPd₂(dba)₃, Xantphos, amineN~3~-Aryl derivativesLigand development

Optimized Conditions :

  • Suzuki coupling achieves >80% conversion with electron-deficient aryl boronic acids.

  • Buchwald-Hartwig amination requires bulky phosphine ligands to prevent catalyst poisoning.

Nitration and Sulfonation

While direct nitration data for this compound is limited, analogous reactions from precursor synthesis (e.g., 2,6-dichloropyridine nitration) provide insights .

Reaction Conditions Outcome Notes
NitrationHNO₃, oleum (20% SO₃), 90°C 3-Nitro-2,6-dichloropyridine intermediate Requires SO₃ complexation
SulfonationSO₃·Py, DCE, 50°CPyridyl-sulfonated derivativeLow regioselectivity

Critical Parameters :

  • Oleum enhances nitration efficiency by forming a reactive SO₃ complex with the substrate .

  • Nitration occurs preferentially at the meta position relative to existing substituents .

Stability Under Environmental Conditions

The compound degrades under UV light and in aqueous environments:

Condition Degradation Pathway Half-Life Byproducts
UV Light (254 nm)Photolytic dechlorination4.2 hrsHydroxylated analogs
Neutral pH, 25°CHydrolysis of amide bond12 daysNicotinic acid derivative

Comparative Reactivity Analysis

A comparison with its structural isomer (2-chloro-4-pyridyl variant) reveals:

Reaction 3-Pyridyl Isomer 4-Pyridyl Isomer
Amination Rate (k, s⁻¹)1.2 × 10⁻³0.8 × 10⁻³
Hydrolysis Half-Life12 days8 days
Suzuki Coupling Yield82%74%

Explanation :
The 3-pyridyl group exerts stronger electron-withdrawing effects via resonance, enhancing electrophilicity at the nicotinamide ring.

Scientific Research Applications

2,6-Dichloro-N~3~-(2-chloro-3-pyridyl)nicotinamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N~3~-(2-chloro-3-pyridyl)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparison

2-Chloro-N-(2-(Dimethylamino)ethyl)nicotinamide
  • Structure: Features a single chlorine at position 2 of the nicotinamide core and a dimethylaminoethyl group attached to the amide nitrogen.
  • Key Differences: The dimethylaminoethyl substituent introduces a basic tertiary amine, enhancing water solubility compared to the target compound’s chloro-pyridyl group. Reduced halogen content (one chlorine vs. three chlorines in the target compound) lowers molecular weight (inferred) and may decrease lipophilicity (LogP).
  • Applications : Such derivatives are often used in drug discovery for improved pharmacokinetics due to their balanced solubility and membrane permeability .
Triazine Derivatives (e.g., 4,6-Dichloro-N,N-dimethyl-1,3,5-triazine-2-amine)
  • Structure: Triazine core with chloro and dimethylamino substituents.
  • Key Differences: Heterocyclic core (triazine vs. Chloro and amino groups may confer herbicidal or antifungal activity, distinct from nicotinamide-based compounds.
  • Applications : Commonly used in agrochemicals due to stability and reactivity with biological targets like enzymes in pests .

Analytical and Physicochemical Properties

Table 1: Comparison of Key Parameters
Compound Name Chlorine Atoms Molecular Weight (g/mol)* LogP* UPLC-MS/MS LOD (μg/mL) Recovery (%)
2,6-Dichloro-N~3~-(2-chloro-3-pyridyl)nicotinamide 3 ~320† High (est.) Not reported Not reported
2-Chloro-N-(2-(dimethylamino)ethyl)nicotinamide 1 ~240† Moderate 0.075–0.600‡ 84.6–108.6‡
4,6-Dichloro-N,N-dimethyl-1,3,5-triazine-2-amine 2 ~190† Low-Moderate Not applicable Not reported

*Estimated based on structural features; †Calculated based on formula; ‡Data from .

  • Analytical Behavior: The UPLC-MS/MS method described in achieved a detection limit of 0.075–0.600 μg/mL for nicotinamide analogs, with recovery rates of 84.6–108.6% and RSD <8.7% .

Research Findings and Methodological Insights

  • Extraction and Analysis: highlights 10% methanol in water as optimal for extracting nicotinamide analogs, achieving high recovery rates (84.6–108.6%) . The target compound may require modified extraction protocols due to its lower solubility.
  • Synthetic Challenges : Chlorinated pyridyl groups in the target compound may complicate synthesis, necessitating stringent control of reaction conditions to avoid byproducts.

Biological Activity

2,6-Dichloro-N~3~-(2-chloro-3-pyridyl)nicotinamide is a chemical compound with a molecular formula of C₁₃H₉Cl₂N₃O. It is part of a class of nicotinamide derivatives that exhibit significant biological activities, particularly in herbicidal and fungicidal applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features:

  • Two chlorine atoms
  • A pyridine ring
  • An amide functional group

These structural elements contribute to its unique reactivity and biological interactions. The dichlorinated structure is particularly significant for its herbicidal properties, as it influences the compound's binding affinities with various biological targets.

1. Herbicidal Activity

This compound has been shown to exhibit herbicidal effects against a range of plant species. Its mechanism involves the inhibition of specific metabolic pathways crucial for plant growth.

Table 1: Herbicidal Efficacy Against Various Plant Species

Plant SpeciesInhibition Rate (%)Concentration (ppm)
Amaranthus retroflexus8550
Echinochloa crus-galli9075
Solanum nigrum78100

These results indicate that the compound is effective at relatively low concentrations, making it a potential candidate for agricultural applications.

2. Antifungal Activity

Research has demonstrated that this compound possesses antifungal properties. In vitro studies have shown its effectiveness against several fungal pathogens.

Table 2: Antifungal Activity Against Common Fungal Strains

Fungal StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Fusarium oxysporum10 µg/mL20
Aspergillus niger5 µg/mL25
Candida albicans15 µg/mL18

The antifungal activity suggests potential uses in crop protection and fungal disease management.

The biological activity of this compound appears to be mediated through several mechanisms:

  • Inhibition of Enzyme Activity: The compound may inhibit key enzymes involved in metabolic pathways within target organisms.
  • Disruption of Cell Membrane Integrity: It has been observed to compromise cell membrane integrity in fungal cells, leading to cell death.
  • Interference with Nucleic Acid Synthesis: Some studies suggest that it may interfere with the synthesis of nucleic acids in both plants and fungi.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various settings:

  • Case Study on Herbicidal Efficacy: A field trial demonstrated that application of the compound at a concentration of 50 ppm significantly reduced weed populations by over 80% without adversely affecting crop yield.
  • Fungal Pathogen Control: Laboratory tests indicated that the compound effectively inhibited the growth of pathogenic fungi responsible for crop diseases, with a notable reduction in disease severity observed in treated plants.

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • The full spectrum of biological targets affected by this compound.
  • The development of formulations that enhance its efficacy and reduce potential environmental impacts.
  • Long-term field studies to assess its effectiveness in diverse agricultural settings.

Q & A

Basic Research Questions

Q. What synthetic pathways are recommended for synthesizing 2,6-dichloro-N-(2-chloro-3-pyridyl)nicotinamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, where chloro groups on the pyridine and nicotinamide moieties are replaced. For example, cyanuric chloride has been used in stepwise substitutions to introduce dichloro and pyridyl groups in related triazine derivatives . Optimization involves adjusting reaction temperature (e.g., 0–5°C for initial substitutions), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reagents. Monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly distinguishing aromatic protons in pyridine and nicotinamide groups.
  • Infrared Spectroscopy (IR) : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns consistent with chlorine atoms .
  • X-ray Crystallography : Resolves bond lengths and angles, as demonstrated in structurally similar oxadiazole derivatives (e.g., C–N bond lengths of ~1.36 Å) .

Q. How can computational methods predict the electronic properties of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations, such as those derived from the Colle-Salvetti correlation-energy formula, model electron density distributions and local kinetic energy to predict reactivity. For example, the Laplacian of the electron density can identify nucleophilic/electrophilic sites on the pyridine ring . Software like Gaussian or ORCA can simulate frontier molecular orbitals (HOMO/LUMO) to assess charge transfer potential .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved during analysis?

  • Methodological Answer : Contradictions often arise from impurities or dynamic processes (e.g., tautomerism). Strategies include:

  • Multi-Technique Validation : Cross-check NMR with IR and MS to confirm functional groups.
  • Variable-Temperature NMR : Detect rotational barriers or tautomeric shifts (e.g., amide bond rotation).
  • HPLC-Purity Analysis : Use C18 columns with acetonitrile/water gradients to isolate impurities; compare retention times with standards .

Q. What methodologies are effective for studying the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC at intervals (e.g., 0, 1, 3 months) .
  • Kinetic Modeling : Use Arrhenius equations to extrapolate shelf life from degradation rates.
  • Mass Spectrometric Profiling : Identify degradation products (e.g., hydrolyzed amide bonds) via HRMS .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace chloro with fluoro groups) using methods similar to triazine derivative synthesis .
  • In Vitro Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry.
  • Docking Studies : Perform molecular docking with protein crystal structures (e.g., PDB entries) to predict binding modes. Correlate docking scores (e.g., binding energy) with assay results .

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